

Spectroscopic Data for 7-Bromo-3-methyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952

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This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound **7-Bromo-3-methyl-1H-indazole**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert interpretation to serve as a practical reference for the characterization of this and similar molecules.

Introduction: The Structural Significance of 7-Bromo-3-methyl-1H-indazole

Indazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. The specific substitution pattern of **7-Bromo-3-methyl-1H-indazole**, with a bromine atom on the benzene ring and a methyl group on the pyrazole ring, creates a unique electronic and steric environment. This, in turn, imparts distinct spectroscopic features that are crucial for its unambiguous identification and characterization.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and batch-to-batch consistency. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of **7-Bromo-3-methyl-1H-indazole** are directly correlated with its spectroscopic output. Understanding this relationship is key to interpreting the data effectively.

Caption: Molecular structure of **7-Bromo-3-methyl-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **7-Bromo-3-methyl-1H-indazole**, both ^1H and ^{13}C NMR will provide critical information.

^1H NMR Spectroscopy

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be of particular diagnostic value.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , referenced to TMS at 0.00 ppm)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N-H	10.0 - 12.0	broad singlet	-	The indazole N-H proton is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.
H-4	~7.5	doublet	~8.0	Experiences deshielding from the adjacent bromine atom and shows coupling to H-5.
H-5	~7.1	triplet	~8.0	Coupled to both H-4 and H-6, appearing as a triplet.
H-6	~7.3	doublet	~8.0	Coupled to H-5.
-CH ₃	~2.5	singlet	-	The methyl group at the C3 position is a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of the bromine atom will have a notable effect on the chemical shift of the carbon to which it is attached.

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , referenced to the solvent peak at 77.16 ppm)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C3	~142	The carbon bearing the methyl group.
C3a	~122	Aromatic carbon at the ring junction.
C4	~121	Aromatic CH carbon.
C5	~128	Aromatic CH carbon.
C6	~123	Aromatic CH carbon.
C7	~110	The carbon atom directly attached to the bromine will be significantly shielded.
C7a	~140	Aromatic carbon at the ring junction.
$-\text{CH}_3$	~12	The methyl carbon, typically found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

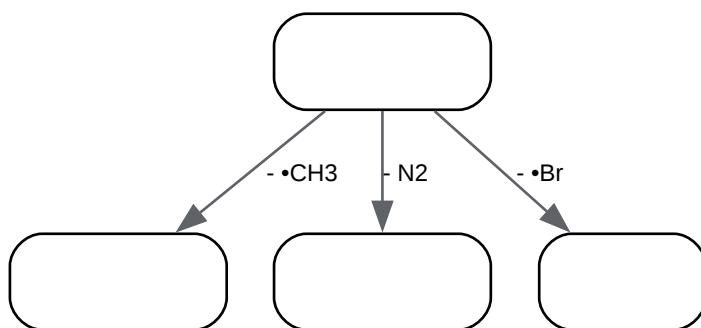
Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
N-H Stretch	3100 - 3300	Medium	Stretching of the nitrogen-hydrogen bond in the indazole ring.
C-H Stretch (sp ²)	3000 - 3100	Medium	Stretching of the carbon-hydrogen bonds on the aromatic ring.
C-H Stretch (sp ³)	2850 - 3000	Medium	Stretching of the carbon-hydrogen bonds of the methyl group.
C=C Stretch	1450 - 1600	Medium	Aromatic carbon-carbon double bond stretching vibrations.
C-N Stretch	1300 - 1400	Medium	Carbon-nitrogen bond stretching within the heterocyclic ring.
C-Br Stretch	500 - 600	Strong	Stretching of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

Expected Data:

- Molecular Ion (M^+): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ^{79}Br isotope and one for the ^{81}Br isotope. For $\text{C}_8\text{H}_7^{79}\text{BrN}_2$, the expected m/z would be approximately 210, and for $\text{C}_8\text{H}_7^{81}\text{BrN}_2$, it would be approximately 212.
- Key Fragmentation: The fragmentation pattern of indazoles can be complex. A common fragmentation pathway involves the loss of N_2 (28 Da) from the molecular ion. Another likely fragmentation is the loss of a methyl radical (CH_3 , 15 Da).



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Caption: Predicted key fragmentation pathways for **7-Bromo-3-methyl-1H-indazole**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Bromo-3-methyl-1H-indazole** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Acquire ^{13}C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of **7-Bromo-3-methyl-1H-indazole** is essential for its use in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on its chemical structure and the principles of spectroscopy. While experimental data should always be the final arbiter of a compound's identity and purity, this document serves as a robust predictive framework for scientists working with this important heterocyclic molecule.

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